molecular formula C3H5IO B1340047 3-Iodooxetane CAS No. 26272-85-5

3-Iodooxetane

Cat. No. B1340047
M. Wt: 183.98 g/mol
InChI Key: KBEIFKMKVCDETC-UHFFFAOYSA-N
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Patent
US09238655B2

Procedure details

A sealed tube was charged with 4-nitro-1H-imidazole (500 mg, 4.42 mmol), 3-iodooxetane (920 mg, 5.0 mmol), Cs2CO3 (2.90 g, 8.84 mmol), and dioxane (12 mL). The sealed tube was heated at 120° C. for 16 h. It was then cooled to room temperature and filtered. The filtrate was evaporated under reduced pressure. The residue was purified by silica-gel column chromatography eluting with 30:1 dichloromethane/methanol to afford 285a as a white solid (250 mg, 33%). MS-ESI: [M+H]+ 170.2.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
920 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Yield
33%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:5]=[CH:6][NH:7][CH:8]=1)([O-:3])=[O:2].I[CH:10]1[CH2:13][O:12][CH2:11]1.C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1>[N+:1]([C:4]1[N:5]=[CH:6][N:7]([CH:10]2[CH2:13][O:12][CH2:11]2)[CH:8]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1N=CNC1
Name
Quantity
920 mg
Type
reactant
Smiles
IC1COC1
Name
Cs2CO3
Quantity
2.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica-gel column chromatography
WASH
Type
WASH
Details
eluting with 30:1 dichloromethane/methanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1N=CN(C1)C1COC1
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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